molecular formula C6H16Cl2N2O2 B12415222 (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride

Cat. No.: B12415222
M. Wt: 220.10 g/mol
InChI Key: JBBURJFZIMRPCZ-HSCIIBSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride typically involves the reaction of lysine with hydrochloric acidThe final step involves the deprotection of the amino groups and the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride
  • DL-2,4-Diaminobutyric Acid Dihydrochloride
  • (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid

Uniqueness

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is unique due to the presence of the 113C isotope, which makes it valuable for isotopic labeling studies. Its specific structure and properties also make it suitable for various specialized applications in research and industry .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.10 g/mol

IUPAC Name

(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;;

InChI Key

JBBURJFZIMRPCZ-HSCIIBSRSA-N

Isomeric SMILES

C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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